

An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-5-methoxynicotinaldehyde
Cat. No.:	B1442660

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of fluorine into these structures can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. When combined with a methoxy group, which can act as a hydrogen bond acceptor and influence solubility and electronic properties, the resulting 2-fluoro-5-methoxypyridine motif becomes a highly valuable building block in drug discovery. This guide provides a detailed examination of **2-Fluoro-5-methoxynicotinaldehyde**, a key intermediate possessing this strategic substitution pattern. Its Chemical Abstracts Service (CAS) number is 1227597-35-4.[\[1\]](#)[\[2\]](#)

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. While extensive experimental data

for **2-Fluoro-5-methoxynicotinaldehyde** is not widely published, we can infer its properties based on its structural analogues and the known effects of its functional groups.

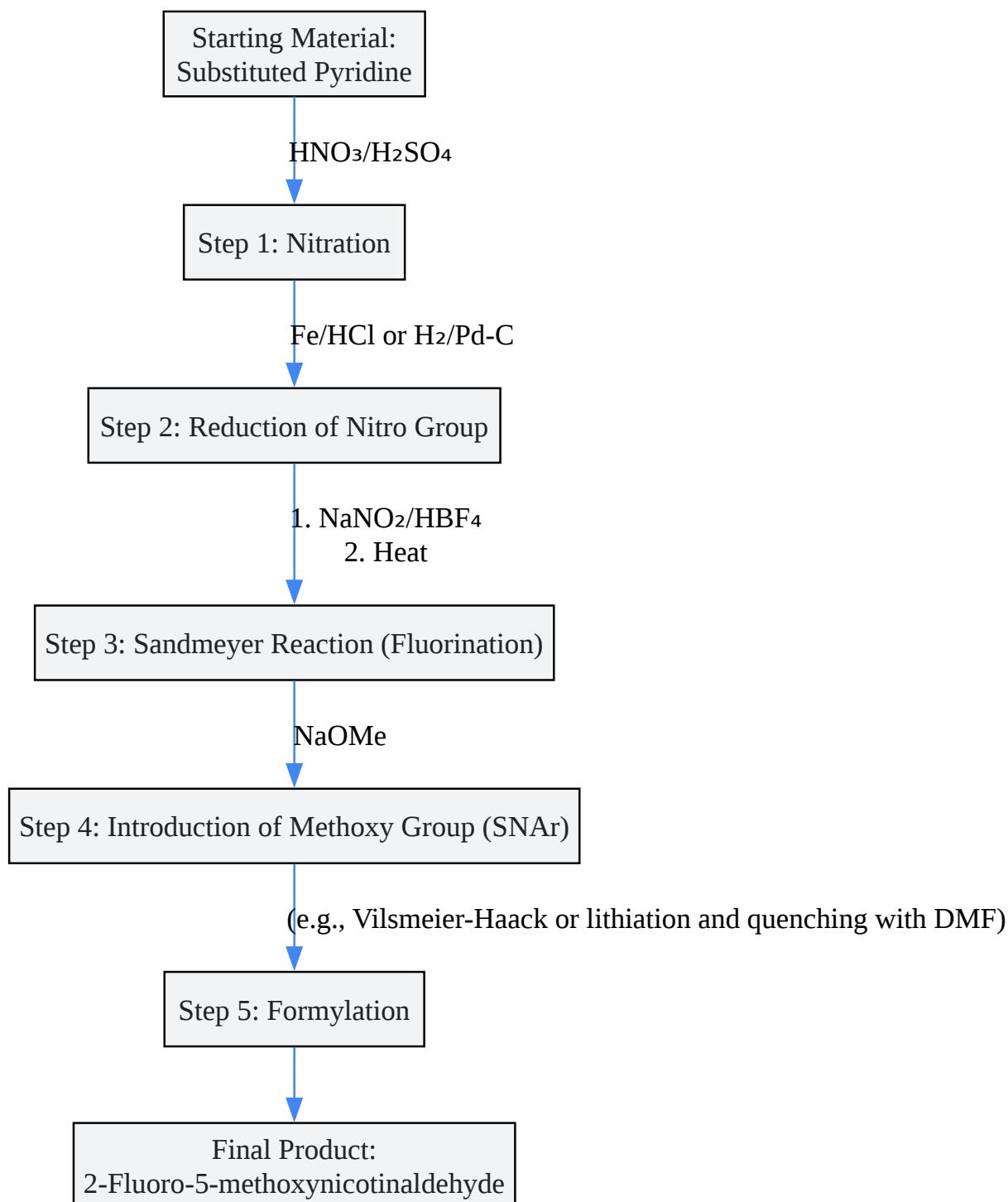
Property	Predicted Value/Information	Source/Basis
CAS Number	1227597-35-4	[1] [2]
Molecular Formula	C ₇ H ₆ FNO ₂	Calculated
Molecular Weight	155.13 g/mol	Calculated
Appearance	Likely a solid at room temperature	Analogy to similar structures
Solubility	Expected to have moderate solubility in organic solvents	General properties of aldehydes
Purity	Commercially available up to 95%	[1]

Synthesis and Mechanistic Considerations

The synthesis of functionalized fluoropyridines often presents unique challenges due to the electron-deficient nature of the pyridine ring. However, several strategies have been developed for the regioselective introduction of fluorine.

Plausible Synthetic Pathway

A likely synthetic route to **2-Fluoro-5-methoxynicotinaldehyde** would involve the construction of the substituted pyridine ring followed by the introduction or modification of the aldehyde functionality. One plausible, albeit not explicitly published for this exact molecule, multi-step synthesis is outlined below. This proposed pathway is based on established methodologies for the synthesis of fluorinated and methoxylated pyridines.

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Caption: A plausible synthetic workflow for **2-Fluoro-5-methoxynicotinaldehyde**.

Causality Behind Experimental Choices:

- Nitration and Reduction: This is a classic sequence to introduce an amino group, which is a versatile precursor for various functionalizations.
- Sandmeyer Reaction: The Balz-Schiemann reaction, a variant of the Sandmeyer reaction, is a well-established method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.
- Nucleophilic Aromatic Substitution (SNAr): The introduction of the methoxy group likely proceeds via an SNAr reaction, where a suitable leaving group (e.g., a halogen) is displaced by methoxide. The fluorine atom activates the ring towards nucleophilic attack.
- Formylation: The aldehyde group can be introduced through various methods. The Vilsmeier-Haack reaction is a common choice for formylating electron-rich aromatic and heteroaromatic rings. Alternatively, directed ortho-metallation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) could be employed.

Spectroscopic Characterization: A Predictive Analysis

While specific, publicly available spectra for **2-Fluoro-5-methoxynicotinaldehyde** are limited, we can predict the key features based on its structure. Spectroscopic data for the closely related compound, 2-fluoro-5-methoxybenzaldehyde, can provide valuable comparative insights.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons would be indicative of their relative positions on the pyridine ring and would show coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR would display signals for each of the seven carbon atoms. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹J_{CF}), which is a characteristic feature in the NMR of organofluorine compounds.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1680-1700 cm^{-1} . Other key absorbances would include C-O stretching for the methoxy group and C-F stretching vibrations.

Mass Spectrometry

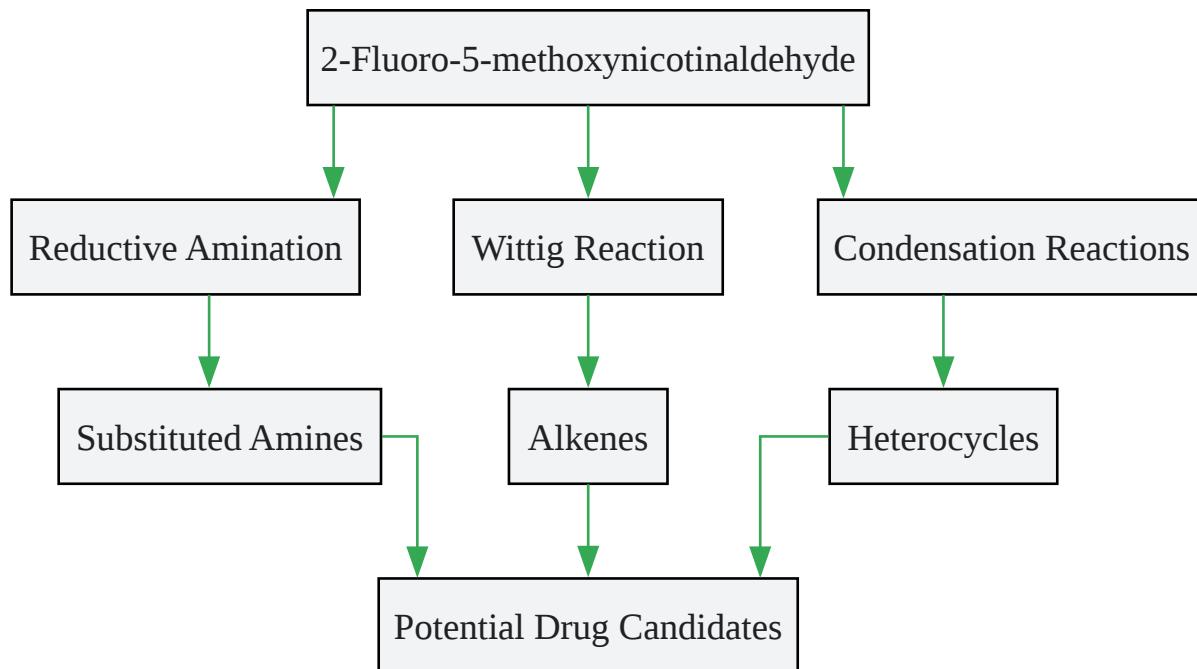
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and potentially the methoxy group (OCH₃).

The Role in Drug Discovery and Development: A Forward Look

2-Fluoro-5-methoxynicotinaldehyde is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including:

- Reductive Amination: To introduce substituted amino groups, a common strategy in the synthesis of bioactive molecules.
- Wittig and Related Olefination Reactions: To form carbon-carbon double bonds, enabling the extension of the carbon skeleton.
- Condensation Reactions: With various nucleophiles to form heterocycles, such as pyridines, pyrimidines, and imidazoles, which are prevalent in many drug classes.

The presence of the 2-fluoro and 5-methoxy substituents on the pyridine ring makes this intermediate particularly attractive for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where fine-tuning of electronic and steric properties is crucial for achieving high potency and selectivity.



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Caption: Synthetic utility of **2-Fluoro-5-methoxynicotinaldehyde** in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-Fluoro-5-methoxynicotinaldehyde**. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are known to be irritants. Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Fluoro-5-methoxynicotinaldehyde represents a strategically important, yet under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine ring and reactive aldehyde functionality offers a versatile platform for the synthesis of novel and complex molecular architectures. While detailed experimental data remains sparse in the public domain, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on established chemical principles and data from analogous structures. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of

intermediates like **2-Fluoro-5-methoxynicotinaldehyde** is set to increase, making a thorough understanding of their chemistry essential for researchers in the field.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442660#2-fluoro-5-methoxynicotinaldehyde-cas-number-lookup>]

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